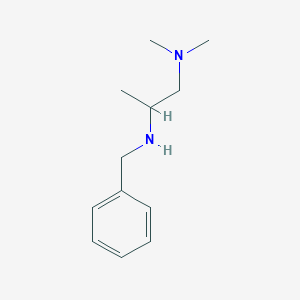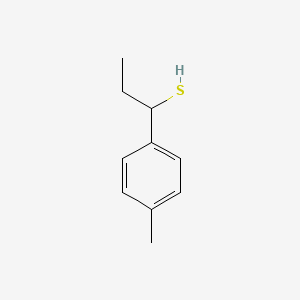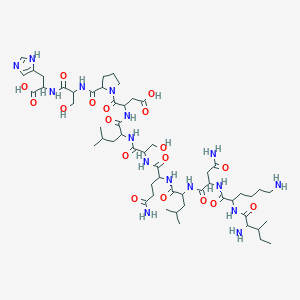
1-(4-Ethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Etilfenil)etano-1,2-diamina es un compuesto orgánico con la fórmula molecular C10H16N2. Pertenece a la clase de 1,2-diaminas, que se caracterizan por la presencia de dos grupos amino unidos a átomos de carbono adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(4-Etilfenil)etano-1,2-diamina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 4-etilbenzaldehído con etilendiamina en condiciones de aminación reductora. Esta reacción generalmente requiere un agente reductor como borohidruro de sodio o gas hidrógeno en presencia de un catalizador como paladio sobre carbono.
Métodos de producción industrial: La producción industrial de 1-(4-Etilfenil)etano-1,2-diamina a menudo implica el uso de reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(4-Etilfenil)etano-1,2-diamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las iminas o nitrilos correspondientes.
Reducción: Se puede reducir para formar aminas secundarias o terciarias.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir iminas, mientras que la reducción puede producir aminas secundarias.
Aplicaciones Científicas De Investigación
1-(4-Etilfenil)etano-1,2-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Etilfenil)etano-1,2-diamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a iones metálicos o enzimas y modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
1-(4-Etilfenil)etano-1,2-diamina se puede comparar con otros compuestos similares, como:
Etilendiamina: Una diamina más simple con dos grupos amino unidos a átomos de carbono adyacentes.
1,2-Diaminopropano: Un compuesto similar con un grupo metilo adicional en la cadena de carbono.
1,3-Diaminopropano: Una diamina con grupos amino unidos a átomos de carbono no adyacentes.
La singularidad de 1-(4-Etilfenil)etano-1,2-diamina radica en la presencia del grupo etilfenil, que confiere propiedades químicas y físicas distintas, lo que lo hace adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3 |
Clave InChI |
TVIRYCQOSWAKEM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)





![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)




![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)
